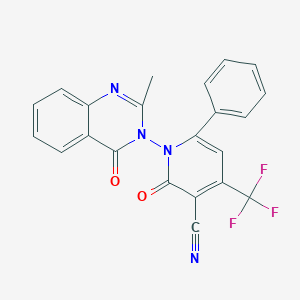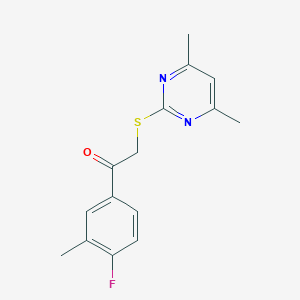
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate is a compound that belongs to the isoxazole family. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate is still not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) in the body. ROS are known to cause oxidative damage to cells and tissues, which can lead to various diseases.
Biochemical and Physiological Effects:
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals in the body. In addition, it has been studied for its potential use in the treatment of cancer by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it easier to handle in experiments. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other diseases such as diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate involves the reaction of benzaldehyde, 2,4,6-trimethoxybenzaldehyde, and hydroxylamine hydrochloride in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C26H25NO6 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
benzyl (4R,5R)-5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C26H25NO6/c1-29-19-14-20(30-2)22(21(15-19)31-3)24-23(25(33-27-24)18-12-8-5-9-13-18)26(28)32-16-17-10-6-4-7-11-17/h4-15,23,25H,16H2,1-3H3/t23-,25+/m1/s1 |
Clé InChI |
QKYWWPZJJJPBQM-NOZRDPDXSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)OC)C2=NO[C@H]([C@@H]2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)